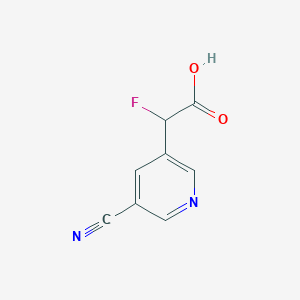
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is a fluorinated indole derivative. Indole compounds are widely found in nature and are known for their bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing fluorinated indoles involves the use of trifluoromethylation reactions. For instance, the metal-free oxidative trifluoromethylation of indoles with CF3SO2Na has been reported to selectively introduce trifluoromethyl groups to the indole structure . This method is advantageous due to its mild reaction conditions and the use of environmentally friendly reagents.
Industrial Production Methods
Industrial production methods for fluorinated indoles often involve large-scale reactions using robust and scalable processes. The Suzuki–Miyaura coupling reaction is one such method that is widely used in industrial settings due to its efficiency and versatility . This reaction involves the coupling of boronic acids with halogenated indoles in the presence of a palladium catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The conditions for these reactions can vary, but they often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions typically yield trifluoromethylated indoles, which can have enhanced biological activity and stability .
Applications De Recherche Scientifique
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with applications in drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and mental illness.
Industry: Used in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated indoles and trifluoromethylated aromatic compounds. Examples include:
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 3-(Trifluoroacetyl)indole
- 4-(Trifluoromethyl)phenol
Uniqueness
4-Fluoro-6-(3-(trifluoromethyl)phenyl)indole is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups can enhance its stability, lipophilicity, and bioactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H9F4N |
|---|---|
Poids moléculaire |
279.23 g/mol |
Nom IUPAC |
4-fluoro-6-[3-(trifluoromethyl)phenyl]-1H-indole |
InChI |
InChI=1S/C15H9F4N/c16-13-7-10(8-14-12(13)4-5-20-14)9-2-1-3-11(6-9)15(17,18)19/h1-8,20H |
Clé InChI |
JNEOOWMYVAWRBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=C(C=CN3)C(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B13079571.png)


![7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one](/img/structure/B13079581.png)


![1,4-Dimethyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B13079592.png)
![2-[(Azetidin-3-yloxy)methyl]-4-methylmorpholine](/img/structure/B13079598.png)



![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)
